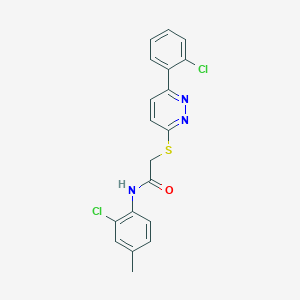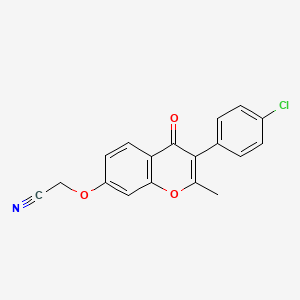
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines, which are important for immune cell function. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide selectively inhibits JAK3, which is involved in the signaling pathway of cytokines that are important for immune cell function. By inhibiting JAK3, N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. This leads to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, it has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis and psoriasis. N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide has also been studied for its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its use in lab experiments may be limited by its high cost and limited availability. In addition, the use of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide may be limited by its potential to suppress the immune system, which could increase the risk of infection.
Direcciones Futuras
For research on N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide include its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. In addition, research could focus on the development of more selective JAK3 inhibitors with fewer side effects. Finally, research could investigate the potential use of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide in combination with other therapies for autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide was first reported in 2004 by Pfizer researchers. The synthesis involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 6-(2-chlorophenyl)-3-pyridazinecarbonitrile in the presence of a base to form the thioamide intermediate. This intermediate is then reacted with 2-bromoacetic acid to form N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. Clinical trials have also demonstrated its efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-12-6-7-17(15(21)10-12)22-18(25)11-26-19-9-8-16(23-24-19)13-4-2-3-5-14(13)20/h2-10H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOBNYDBRDVSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2620866.png)
![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-4-(piperidin-1-ylmethyl)benzamide](/img/structure/B2620869.png)
![N~1~-(2,4-difluorophenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2620870.png)


![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)


![N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2620879.png)

![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)